molecular formula C18H26N2O4S B6957175 N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide

N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide

Cat. No.: B6957175
M. Wt: 366.5 g/mol
InChI Key: KFTDRBXFXUKLJY-UHFFFAOYSA-N
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Description

N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide is a complex organic compound that features a pyridine ring substituted with an acetyl group at the 5-position, a cyclohexylsulfonyl group at the 2-position, and a butanamide chain with a methyl group at the 3-position

Properties

IUPAC Name

N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-12(2)17(25(23,24)15-7-5-4-6-8-15)18(22)20-16-10-9-14(11-19-16)13(3)21/h9-12,15,17H,4-8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTDRBXFXUKLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC=C(C=C1)C(=O)C)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the acetyl group at the 5-position through Friedel-Crafts acylation. The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using cyclohexylsulfonyl chloride in the presence of a base. The final step involves the formation of the butanamide chain through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products

    Oxidation: Formation of N-(5-carboxypyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide.

    Reduction: Formation of N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfanyl-3-methylbutanamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonyl group can enhance the compound’s solubility and stability. The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfanyl-3-methylbutanamide: Similar structure but with a sulfide group instead of a sulfonyl group.

    N-(5-carboxypyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide: Similar structure but with a carboxylic acid group instead of an acetyl group.

Uniqueness

N-(5-acetylpyridin-2-yl)-2-cyclohexylsulfonyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an acetyl and a sulfonyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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